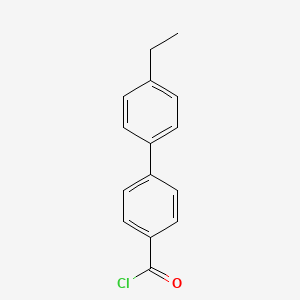

4'-Ethylbiphenyl-4-carbonyl chloride

Description

Contextual Significance of Biphenyl-Based Scaffolds in Modern Chemical Research

The biphenyl (B1667301) moiety is a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This structural unit is present in numerous biologically active compounds and functional materials. rsc.orgmdpi.com In drug discovery, the biphenyl framework is valued for its rigidity and its ability to position functional groups in a well-defined spatial orientation, which is crucial for effective interaction with biological targets. researchgate.net Consequently, biphenyl derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov

Beyond pharmaceuticals, biphenyl-based structures are integral to the development of advanced materials. researchgate.net They are used in the synthesis of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and various polymers due to their unique electronic and photophysical properties. rsc.orgarabjchem.org The ability to introduce various substituents onto the biphenyl core allows for the fine-tuning of these properties to meet the requirements of specific applications. rsc.org

Fundamental Reactivity of Acyl Chlorides within Nucleophilic Acyl Substitution Frameworks

Acyl chlorides, such as 4'-Ethylbiphenyl-4-carbonyl chloride, are among the most reactive derivatives of carboxylic acids. chemistrysteps.com Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com

This reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a leaving group. youtube.comkhanacademy.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making this elimination step favorable. youtube.com

This mechanism allows the acyl chloride to react with a wide array of nucleophiles to form different carboxylic acid derivatives. chemistrysteps.com

| Nucleophile | Product | Reaction Name |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

| Alcohol (R'OH) | Ester | Alcoholysis |

| Ammonia (NH₃) | Primary Amide | Aminolysis |

| Primary Amine (R'NH₂) | Secondary Amide | Aminolysis |

| Carboxylate (R'COO⁻) | Acid Anhydride (B1165640) | - |

Current Research Landscape and Emerging Trends in this compound Chemistry

While specific research focusing exclusively on this compound is not extensively documented, the broader class of substituted biphenyl compounds is a vibrant area of investigation. This compound serves as a valuable intermediate for synthesizing more complex molecules with tailored properties. Its parent compound, biphenyl-4-carbonyl chloride, is utilized in the preparation of novel thiourea (B124793) and oxazole (B20620) derivatives, highlighting the synthetic utility of this class of reagents. fishersci.ca

Current research trends indicate a strong focus on using substituted biphenyl scaffolds to develop novel therapeutic agents. For instance, novel biphenyl-based derivatives have been identified as potent and selective histone deacetylase 6 (HDAC6) inhibitors, which have shown significant antitumor efficacy in preclinical models. nih.gov In another area of cancer therapy, biphenyl pyridines have been designed as small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a key pathway in immune system regulation. acs.org These examples underscore the strategic importance of compounds like this compound as starting materials for creating molecules with high potential in drug discovery. The ethyl group in its structure can offer advantages in terms of solubility or specific interactions within a biological target, making it a potentially valuable building block for medicinal chemists.

| Property | Value |

|---|---|

| CAS Number | 14002-51-8 sigmaaldrich.com |

| Molecular Formula | C₁₃H₉ClO sigmaaldrich.com |

| Molecular Weight | 216.66 g/mol sigmaaldrich.com |

| Melting Point | 110-112 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXJABRHPKBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374491 | |

| Record name | 4'-ethylbiphenyl-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92119-00-1 | |

| Record name | 4'-ethylbiphenyl-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92119-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Ethylbiphenyl 4 Carbonyl Chloride

Established Preparative Methods

The most direct and widely utilized methods for preparing 4'-Ethylbiphenyl-4-carbonyl chloride involve a two-stage process: the initial synthesis of its corresponding carboxylic acid and the subsequent conversion to the acyl chloride.

This pathway is centered around the creation and subsequent modification of 4-(4-Ethylphenyl)benzoic acid, also known as 4'-ethylbiphenyl-4-carboxylic acid. nist.gov The robustness of this method lies in the efficient synthesis of the carboxylic acid precursor, which is then readily converted to the desired acyl chloride.

The synthesis of the 4-(4-ethylphenyl)benzoic acid scaffold is the critical first stage. Modern organic synthesis predominantly employs convergent strategies, such as metal-catalyzed cross-coupling reactions, to construct the biphenyl (B1667301) core with high efficiency and selectivity.

####### 2.1.1.1.1. Convergent Synthesis Approaches (e.g., via Cross-Coupling of 4-Iodobenzoic Acid with Ethylbiphenyl Derivatives)

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of the C-C bond linking the two phenyl rings. This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. pku.edu.cnnih.gov For the synthesis of 4-(4-Ethylphenyl)benzoic acid, this involves reacting a 4-halobenzoic acid (such as 4-iodobenzoic acid or 4-bromobenzoic acid) with 4-ethylphenylboronic acid. pku.edu.cnrsc.org

The reaction is conducted in the presence of a base and a palladium catalyst. nih.gov Ligand-free Pd/C has been shown to be an effective catalyst, and the reaction can proceed under mild conditions, such as at room temperature in an ethanol-water solvent mixture. pku.edu.cn The use of aqueous media also aligns with principles of green chemistry. rsc.org The general efficiency and tolerance of a wide range of functional groups make the Suzuki coupling a highly reliable and versatile method for preparing this key intermediate. nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Source(s) |

|---|---|---|

| Aryl Halide | 4-Bromobenzoic Acid or 4-Iodobenzoic Acid | pku.edu.cnresearchgate.net |

| Boronic Acid | 4-Ethylphenylboronic acid | rsc.org |

| Catalyst | Pd/C or other Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) | pku.edu.cnnih.gov |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | pku.edu.cnrsc.org |

| Solvent | Ethanol/Water, Dioxane/Water, or neat Water | pku.edu.cnrsc.orgresearchgate.net |

| Temperature | Room Temperature to 90 °C | pku.edu.cnresearchgate.net |

####### 2.1.1.1.2. Alternative Routes to the 4-(4-Ethylphenyl)benzoic Acid Scaffold

An alternative pathway to the 4-(4-ethylphenyl)benzoic acid core involves a classical electrophilic aromatic substitution followed by an oxidation step. This multi-step process begins with the Friedel-Crafts acylation of 4-ethylbiphenyl (B1582967). nih.gov In this reaction, 4-ethylbiphenyl is treated with an acylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net This introduces an acetyl group onto the biphenyl structure, preferentially at the 4'-position, yielding 1-(4'-ethyl-[1,1'-biphenyl]-4-yl)ethan-1-one.

The resulting ketone is then subjected to an oxidation reaction. A common method for converting an aryl methyl ketone to a carboxylic acid is the haloform reaction, using a reagent like sodium hypochlorite. researchgate.net This oxidation converts the acetyl group into the desired carboxylic acid functionality, yielding 4-(4-Ethylphenyl)benzoic acid. Other oxidation methods for converting activated alkyl side chains on aromatic rings to carboxylic acids, for instance using air/oxygen with a transition metal catalyst system, are also established in industrial chemistry. google.comresearchgate.net

The final step in the synthesis is the conversion of the carboxylic acid group of 4-(4-Ethylphenyl)benzoic acid into a more reactive acyl chloride group. This transformation is a standard and highly efficient procedure in organic synthesis.

####### 2.1.1.2.1. Utilization of Thionyl Chloride as a Chlorinating Reagent

The most common and effective method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction involves refluxing the 4-(4-Ethylphenyl)benzoic acid with an excess of neat thionyl chloride. commonorganicchemistry.com

The mechanism begins with the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. libretexts.orgmasterorganicchemistry.com This conversion turns the hydroxyl group into an excellent leaving group. A chloride ion, acting as a nucleophile, then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comchemguide.co.uk The evolution of these gases helps to drive the reaction to completion. The excess thionyl chloride can be removed by distillation at the end of the reaction, yielding the crude this compound.

Table 2: Reaction Parameters for Acyl Chloride Formation

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 4-(4-Ethylphenyl)benzoic acid | |

| Chlorinating Reagent | Thionyl Chloride (SOCl₂) | commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com |

| Stoichiometry | Thionyl Chloride typically used in excess, can serve as solvent | commonorganicchemistry.com |

| Conditions | Reflux | commonorganicchemistry.com |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | masterorganicchemistry.comchemguide.co.uk |

Synthesis from 4-(4-Ethylphenyl)benzoic Acid

Direct Conversion of 4-(4-Ethylphenyl)benzoic Acid to Acyl Chloride

Exploration of Other Established Acyl Chloride Forming Reagents

The conversion of 4'-ethylbiphenyl-4-carboxylic acid to its acyl chloride is a pivotal step. While thionyl chloride (SOCl₂) is a common reagent for this transformation, several other established chlorinating agents offer distinct advantages in terms of reactivity, byproducts, and reaction conditions. masterorganicchemistry.compearson.com The choice of reagent can be critical, especially for preparing thermally labile acyl chlorides. youtube.com

Key reagents for this conversion include:

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, often at room temperature, to yield the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl) gas. youtube.comchemguide.co.uk Its high reactivity makes it suitable for less reactive carboxylic acids and can sometimes allow for milder conditions. youtube.com The reaction proceeds by converting the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the chloride ion.

Phosphorus Trichloride (PCl₃): A liquid reagent, PCl₃ reacts with three equivalents of a carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.uk The reaction is generally less vigorous than with PCl₅ because it does not produce HCl gas. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is a mild and highly effective reagent. researchgate.net A key advantage is that its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which simplifies the purification of the resulting acyl chloride. researchgate.net However, it is more expensive than reagents like thionyl chloride, making it more suitable for smaller-scale syntheses. researchgate.net

Cyanuric Chloride (Trichlorotriazine): This reagent can be used as an alternative for converting carboxylic acids to acyl chlorides, particularly when the avoidance of HCl liberation during the reaction is desired. researchgate.net

The selection of the appropriate reagent depends on factors such as the scale of the reaction, the sensitivity of the substrate to heat or acidic conditions, and the desired purity of the final product.

Table 1: Comparison of Common Acyl Chloride Forming Reagents

| Reagent | Formula | Physical State | Key Byproducts | Primary Advantages | Considerations |

|---|---|---|---|---|---|

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | High reactivity, effective for unreactive acids. youtube.com | Produces solid and corrosive byproducts. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk | Requires 3:1 acid-to-reagent stoichiometry. |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Gaseous byproducts simplify workup; mild conditions. researchgate.net | Higher cost compared to other reagents. researchgate.net |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous byproducts simplify workup; cost-effective. chemguide.co.uk | Reaction can be vigorous; HCl is produced. |

Investigation of Alternative Precursors and Synthetic Pathways

Beyond the standard route from 4'-ethylbiphenyl-4-carboxylic acid, alternative synthetic strategies can be employed. These methods may offer advantages in terms of starting material availability or may circumvent challenging steps in a synthetic sequence.

One such alternative involves starting from an ester derivative, such as ethyl 4'-ethylbiphenyl-4-carboxylate. The direct conversion of certain esters to acyl chlorides can be achieved under specific conditions, thereby avoiding the isolation of the free carboxylic acid. For instance, the reaction of tert-butyl esters with thionyl chloride has been shown to provide acyl chlorides in good yields.

Another potential pathway is the Friedel-Crafts acylation of 4-ethylbiphenyl. nih.gov This classic electrophilic aromatic substitution reaction could theoretically install the carbonyl chloride group directly onto the 4-ethylbiphenyl core. The reaction would involve treating 4-ethylbiphenyl with a suitable acylating agent, such as phosgene (B1210022) or oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govoregonstate.edu The ethyl group on one of the phenyl rings is an activating group and directs substitution primarily to the para position, which would lead to the desired 4'-substituted product. oregonstate.edu Careful control of reaction conditions would be necessary to ensure mono-acylation and prevent side reactions.

Advanced Methodologies in Biphenyl Core Construction Relevant to this compound

Transition Metal-Catalyzed Coupling Reactions for Biphenyl Formation (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of environmentally benign organoboron reagents.

In a relevant synthesis for the 4'-ethylbiphenyl core, a Suzuki-Miyaura coupling could be performed between an aryl halide and an arylboronic acid. For example, 4-bromobenzoic acid (or its ester derivative) could be coupled with 4-ethylphenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

Table 2: Example Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temperature |

|---|---|---|---|---|---|

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted Phenylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux |

| Aryl Bromides | Arylboronic acids | PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 °C |

Decarbonylative Strategies in Aryl System Synthesis (e.g., Nickel-Catalyzed Approaches to 4-Ethylbiphenyl)

Decarbonylative cross-coupling reactions represent an emerging strategy for C-C bond formation where a carbonyl group is extruded from one of the coupling partners. Nickel-catalyzed decarbonylative Suzuki-Miyaura couplings have been developed for the synthesis of biaryls from precursors like aryl anhydrides or aryl esters. acs.orgsci-hub.senih.gov

This methodology could be applied to the synthesis of the 4-ethylbiphenyl core. In a hypothetical route, an anhydride (B1165640) derived from benzoic acid could be coupled with 4-ethylphenylboronic acid using a nickel catalyst. During the catalytic cycle, the acyl-nickel intermediate would undergo decarbonylation (loss of CO) before reductive elimination to yield the 4-ethylbiphenyl product. acs.org This approach is advantageous as it utilizes readily available carboxylic acid derivatives as alternatives to organohalides. sci-hub.se The reaction tolerates a wide range of functional groups and employs a cost-effective nickel catalyst. acs.orgnih.gov

Optimization of Reaction Conditions for Synthesis and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters, with solvent choice and environmental control being particularly critical.

Solvent Effects and Reaction Environment Control

The conversion of the carboxylic acid to the highly reactive acyl chloride is extremely sensitive to moisture. The presence of water will readily hydrolyze the product back to the carboxylic acid, significantly reducing the yield. Therefore, strict anhydrous (dry) conditions are mandatory. This includes using oven- or flame-dried glassware and freshly distilled, anhydrous solvents. youtube.com

The choice of solvent is also crucial. The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product. Aprotic solvents are typically employed.

Dichloromethane (DCM): A common solvent for these reactions, as it is aprotic and relatively inert. It is often used for reactions involving thionyl chloride or oxalyl chloride.

Toluene or Chloroform: These can also be used, particularly for reactions that require higher temperatures.

N,N-Dimethylformamide (DMF): While often used as a catalyst with oxalyl chloride, its use as a solvent should be approached with caution. DMF is hygroscopic (absorbs moisture from the air) and can participate in side reactions.

Controlling the reaction environment by performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture. Furthermore, temperature control is essential. While some reactions proceed at room temperature, others may require heating to go to completion. Careful monitoring is needed to prevent thermal decomposition of the product, especially during purification steps like distillation.

Catalytic Enhancements for Improved Yields and Selectivity

The synthesis of this compound is a multi-step process. Catalytic enhancements play a crucial role in optimizing the yield and selectivity of the key synthetic transformations. These enhancements are primarily focused on two stages: the formation of the biphenyl backbone to create 4'-Ethylbiphenyl-4-carboxylic acid, and the subsequent conversion of this carboxylic acid to the final acyl chloride.

The formation of the biphenyl skeleton of the precursor, 4'-Ethylbiphenyl-4-carboxylic acid, is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. The choice of catalyst is paramount in this process to ensure high yields and selectivity. Palladium-based catalysts are widely employed for this purpose. Research has demonstrated the efficacy of various palladium catalysts, including palladium on carbon (Pd/C) and more advanced systems like water-soluble fullerene-supported palladium chloride (C60-TEGs/PdCl2) nanocatalysts. lookchem.comresearchgate.netscilit.com

Studies focused on the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling have identified optimal conditions to maximize yield. For instance, using a C60-TEGs/PdCl2 nanocatalyst, yields of over 90% have been achieved at room temperature. lookchem.comresearchgate.net The optimization of reaction parameters such as catalyst loading, the choice of base, and reaction time are critical for the efficiency of the reaction. lookchem.com

The subsequent conversion of 4'-Ethylbiphenyl-4-carboxylic acid to this compound is typically accomplished using a chlorinating agent, most commonly thionyl chloride (SOCl2). While this reaction can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate and yield. A variety of catalysts have been explored for the chlorination of aromatic carboxylic acids. These include organic base catalysts like N,N-dimethylformamide (DMF) and pyridine, as well as phase transfer catalysts. lookchem.com

More recently, Brønsted acids, such as sulfuric acid (H2SO4), have been reported as highly effective catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride, leading to excellent yields in shorter reaction times. lookchem.com Ferric chloride (FeCl3) has also been identified as a catalyst for the chlorination of carboxylic acids under mild conditions. acs.org The catalytic action in these systems facilitates the formation of the acyl chloride by activating the carboxylic acid or the chlorinating agent.

The following table summarizes research findings on the catalytic synthesis of biphenyl carboxylic acids, the direct precursors to this compound, via Suzuki-Miyaura cross-coupling.

| Catalyst | Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| C60-TEGs/PdCl2 (0.05 mol%) | 4-bromobenzoic acid and phenylboronic acid | K2CO3 | Water | 4 h | >90 | lookchem.comresearchgate.net |

| Pd/C | Arylboronic acid and haloarene | Not specified | Not specified | Not specified | High | scilit.com |

| 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) with Palladium | Aryl halides and arylboronic acids | Not specified | Not specified | Not specified | Very good to excellent | nih.gov |

Mechanistic and Theoretical Investigations of Reactions Involving 4 Ethylbiphenyl 4 Carbonyl Chloride

Detailed Reaction Mechanisms for Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4'-Ethylbiphenyl-4-carbonyl chloride. The reaction proceeds via a two-step addition-elimination mechanism. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—a proficient leaving group—to yield the substituted product. libretexts.orgmasterorganicchemistry.com The high reactivity of acyl chlorides like this compound is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.orglibretexts.org

Characterization of Tetrahedral Intermediates

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a tetrahedral intermediate. wikipedia.org This species, in which the hybridization of the carbonyl carbon shifts from sp² to sp³, is typically transient and not directly isolable. wikipedia.org For reactions involving this compound, the attack by a nucleophile (Nu⁻) breaks the C=O π-bond, with the electrons shifting to the oxygen atom to form an alkoxide. The stability of this intermediate is crucial for the reaction to proceed. It is influenced by the nature of the substituents on the carbonyl carbon. wikipedia.org

However, computational studies on simpler acyl chlorides, such as acetyl chloride, have raised questions about the discrete nature of this intermediate in some cases. Density functional theory (DFT) calculations suggest that for certain nucleophiles, the reaction may proceed through a more concerted, SN2-like mechanism, bypassing a discernible tetrahedral intermediate. nih.gov For the reaction of methanol (B129727) with acetyl chloride, the formation of a tetrahedral intermediate is calculated to be only slightly exothermic and may not collapse to a stable intermediate state, particularly when solvated by multiple methanol molecules. nih.gov While these calculations were not performed on this compound itself, they suggest that the reaction pathway may be more nuanced than a simple stepwise addition-elimination and could be highly dependent on the nucleophile and solvent conditions.

Analysis of Leaving Group Effects on Reaction Kinetics

The rate of nucleophilic acyl substitution is profoundly influenced by the nature of the leaving group. The chloride ion is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), has a very low pKa (around -7), indicating that the chloride ion is a weak base and stable on its own. libretexts.org This facilitates the second, elimination step of the reaction, where the tetrahedral intermediate collapses and expels the chloride ion. libretexts.org

The reactivity of carboxylic acid derivatives follows a general trend directly related to the leaving group's ability. Acyl chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive due to the poor leaving group ability of the amide anion. libretexts.org Kinetic studies on the methanolysis of substituted benzoyl chlorides in acetonitrile (B52724) have shown that the reaction can proceed through multiple pathways, including processes that are first-order and second-order in methanol. rsc.org For electron-withdrawing substituents, an addition-elimination process is favored, while electron-donating substituents favor a looser SN2-type mechanism. rsc.org The 4'-ethylbiphenyl group on this compound would be expected to have a complex electronic influence, but the inherent reactivity is dominated by the excellent leaving group quality of the chloride.

| Carboxylic Acid Derivative | Leaving Group (Y) | Conjugate Acid (HY) | pKa of HY | Relative Reactivity |

|---|---|---|---|---|

| This compound | Cl⁻ | HCl | ~ -7 | Very High |

| Acid Anhydride (B1165640) | RCOO⁻ | RCOOH | ~ 4-5 | High |

| Ester | RO⁻ | ROH | ~ 16-18 | Moderate |

| Amide | R₂N⁻ | R₂NH | ~ 35-40 | Low |

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C bond formation, often involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org Palladium and nickel catalysts are particularly prominent in these transformations. nih.gov

Understanding Ligand Effects in Palladium and Nickel Catalysis

The choice of ligand is critical in controlling the activity, selectivity, and scope of palladium- and nickel-catalyzed cross-coupling reactions involving aryl chlorides. Aryl chlorides are often less reactive than the corresponding bromides or iodides, necessitating the use of specialized ligands to facilitate the initial oxidative addition step. nih.gov

For Suzuki-Miyaura coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are highly effective. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and various Buchwald-type biaryl phosphines have demonstrated unprecedented activity for coupling aryl chlorides, even at room temperature. nih.gov These ligands promote the formation of a coordinatively unsaturated, electron-rich metal center [e.g., Pd(0)L] that is highly reactive toward the C-Cl bond's oxidative addition. wiley-vch.de The steric bulk of the ligand facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst. researchgate.net Computational studies have quantified these effects, showing that oxidative addition is primarily governed by electronic factors, while transmetalation and reductive elimination are controlled by a combination of steric and electronic effects. researchgate.net

| Ligand Type | Key Features | Effect on Catalytic Cycle Step | Typical Examples |

|---|---|---|---|

| Bulky, Electron-Rich Monophosphines | Large cone angle, strong σ-donating ability | Promotes oxidative addition of C-Cl bond; accelerates reductive elimination | SPhos, XPhos, P(tBu)₃ |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, sterically tunable | Forms stable, highly active catalysts; effective for challenging substrates | IMes, SIMes |

| Bidentate Phosphines | Chelating effect, defined bite angle | Can stabilize the metal center; influences selectivity | dppf, Xantphos |

Role of Lewis Acids in Reaction Promotion

Lewis acids play a pivotal role in promoting reactions involving this compound, most notably in Friedel-Crafts acylation. usask.casigmaaldrich.com In this electrophilic aromatic substitution reaction, a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to activate the acyl chloride. usask.camasterorganicchemistry.com

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. sigmaaldrich.com This coordination polarizes the C-Cl bond, making the chlorine a much better leaving group. Cleavage of this bond generates a highly electrophilic and resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is the active electrophile that is then attacked by an electron-rich aromatic ring. rsc.org The final step involves deprotonation of the resulting arenium ion intermediate to restore aromaticity and regenerate the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the ketone product and must be used in stoichiometric amounts. masterorganicchemistry.com The activation of the carbonyl by the Lewis acid significantly increases its electrophilicity, making the reaction with even moderately activated aromatic compounds feasible. libretexts.orglibretexts.org

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the reactivity and selectivity of compounds like this compound. mdpi.com These methods allow for the detailed exploration of reaction mechanisms, the characterization of transition states, and the prediction of kinetic and thermodynamic parameters that are often difficult to measure experimentally. dergipark.org.tr

For nucleophilic acyl substitution reactions, DFT calculations can be used to determine the energy profile of the reaction pathway. This includes calculating the stability of the tetrahedral intermediate and the energy barriers for its formation and collapse. nih.gov Such studies can help elucidate whether a reaction proceeds through a stepwise addition-elimination mechanism or a concerted SN2-type pathway. nih.gov For example, computational analysis of the thionation of carbonyl compounds with Lawesson's reagent has shown that the reaction proceeds via a concerted cycloaddition rather than a simple nucleophilic attack, a level of mechanistic detail revealed through computation. acs.org

Quantum Mechanical Studies of Reaction Pathways and Energy Barriers

Detailed quantum mechanical studies specifically investigating the reaction pathways and energy barriers of this compound are not extensively documented in publicly available literature. However, the reactivity of this compound is governed by the electrophilic acyl chloride group attached to the biphenyl (B1667301) scaffold. Theoretical investigations of such molecules typically employ computational methods like Density Functional Theory (DFT) to elucidate reaction mechanisms. acs.orgrsc.orgmdpi.com

A theoretical study would likely focus on reactions such as hydrolysis, alcoholysis, or amidation, which are characteristic of acyl chlorides. Computational analysis can map the potential energy surface for these reactions, identifying the structures of reactants, transition states, and products. For instance, in a reaction with a nucleophile (e.g., water, amine), DFT calculations could model the nucleophilic attack on the carbonyl carbon. This would involve calculating the activation energy barrier required to reach the tetrahedral intermediate and the subsequent energy change upon the elimination of the chloride leaving group.

Key parameters derived from such studies include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower barrier indicates a faster reaction rate.

Geometries of Intermediates and Transition States: Precise bond lengths and angles that characterize the highest-energy point along the reaction coordinate.

By performing these calculations, researchers can predict the regioselectivity and stereoselectivity of reactions, understand the influence of solvents, and rationalize experimental observations at a molecular level. rsc.orgrutgers.edu For the Friedel-Crafts acylation, another key reaction type, quantum-chemical studies can help explain the electron density distribution in complexes formed with Lewis acids (like aluminum chloride) and predict the most likely sites for electrophilic attack. researchgate.net

Molecular Modeling and Docking Studies for Derived Compounds (e.g., Factor Xa Inhibitors)

The 4'-ethylbiphenyl-4-carbonyl moiety is a key structural feature in the design of various bioactive compounds, most notably direct inhibitors of Factor Xa (FXa). Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov Molecular modeling and docking studies are crucial tools used to understand how inhibitors derived from this compound bind to the FXa active site and to guide the design of more potent and selective molecules. nih.gov

The active site of FXa is characterized by distinct pockets, primarily the S1 and S4 pockets, which are strongly hydrophobic. nih.gov Effective FXa inhibitors typically adopt an "L-shaped" conformation, allowing different parts of the molecule to occupy these pockets simultaneously. mdpi.com

S1 Pocket: This is a deep, narrow, and negatively charged pocket. In many inhibitors, a basic group like an amidine or a neutral but polar group is designed to interact with the key residues at the bottom of this pocket, such as Asp189, Ser195, and Gly219. For derivatives of this compound, the biphenyl scaffold itself often serves to position other functional groups correctly.

S4 Pocket: This is a larger, more open hydrophobic pocket. The biphenyl group of the inhibitor is well-suited to occupy this pocket, forming favorable hydrophobic and π-π stacking interactions with aromatic residues like Tyr99, Phe174, and Trp215. nih.gov The 4'-ethyl group can further enhance binding by increasing the hydrophobic contact within this pocket.

Docking studies computationally place a ligand (the inhibitor) into the binding site of a protein (FXa) and predict its preferred orientation and binding affinity. These studies have revealed key interactions for biphenyl-based FXa inhibitors:

Hydrogen Bonds: The amide nitrogen, derived from the carbonyl chloride, often forms a crucial hydrogen bond with the backbone NH of Gly216. nih.gov

Hydrophobic Interactions: The biphenyl core fits snugly into the S4 pocket, maximizing van der Waals forces.

π-π Stacking: The aromatic rings of the inhibitor can stack with the aromatic side chains of Tyr99, Phe174, and Trp215 in the S4 pocket, significantly contributing to binding affinity. nih.gov

The table below summarizes findings from representative molecular docking studies on compounds that could be synthesized from this compound.

| Compound Scaffold | Target | Key Interacting Pockets | Interacting Residues and Interaction Type | Reference |

|---|---|---|---|---|

| Biphenyl-based carboxamide | Factor Xa | S1 and S4 | S4 Pocket: Tyr99, Phe174, Trp215 (Hydrophobic, π-π stacking) Linker: Gly216 (Hydrogen bond) | nih.gov |

| Anthranilamide derivatives | Factor Xa | S1 and S4 | S4 Pocket: Good complementarity with phenyllactam structures Linker: Gln192 (Carbonyl interaction), Gly216 (Amino group interaction) | nih.gov |

| Pyrazinone derivatives | Tissue Factor/Factor VIIa | S1 side pocket | Lys192, Gly216 (Hydrogen bond) | researchgate.net |

These computational insights are essential for structure-activity relationship (SAR) studies, helping researchers to rationally design modifications to the biphenyl scaffold to improve potency, selectivity, and pharmacokinetic properties. managingip.com

Analytical and Spectroscopic Characterization Techniques for 4 Ethylbiphenyl 4 Carbonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4'-Ethylbiphenyl-4-carbonyl chloride, offering precise insights into the proton and carbon environments within the molecule.

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in this compound based on their distinct chemical shifts, multiplicities, and coupling constants. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the biphenyl (B1667301) core.

The protons on the two phenyl rings exhibit characteristic doublet or triplet splitting patterns arising from ortho- and meta-couplings. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group in the upfield region of the spectrum. The electron-withdrawing nature of the carbonyl chloride group deshields the adjacent aromatic protons, causing them to resonate at a lower field compared to the protons on the ethyl-substituted ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (adjacent to -COCl) | 8.1 - 8.3 | Doublet |

| Aromatic | 7.5 - 7.8 | Multiplet |

| Aromatic (adjacent to ethyl) | 7.2 - 7.4 | Doublet |

| Methylene (-CH₂-) | ~2.7 | Quartet |

Note: Predicted values are based on the analysis of similar structures and substituent effects.

¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each carbon.

The carbonyl carbon of the acid chloride group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 165-180 ppm. The aromatic carbons resonate in the region of 120-150 ppm, with the quaternary carbons (those bonded to other carbons and not to hydrogen) often showing lower intensity. The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COCl) | ~168 |

| Aromatic (quaternary) | 130 - 150 |

| Aromatic (CH) | 125 - 135 |

| Methylene (-CH₂-) | ~29 |

Note: Predicted values are based on the analysis of similar structures and substituent effects.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the same ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the aromatic rings and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the biphenyl rings and the carbonyl group, as well as assigning quaternary carbon signals by observing their correlations with nearby protons. For instance, correlations between the protons on one phenyl ring and the carbons of the other would confirm the biphenyl linkage.

In the case of fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, providing detailed structural information. The large coupling constants between fluorine and both proton and carbon nuclei can further aid in structural elucidation. For example, a fluorine substituent on one of the phenyl rings would exhibit a distinct signal in the ¹⁹F NMR spectrum, and its coupling to neighboring protons would be observable in the ¹H NMR spectrum, confirming its position.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.

The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of its functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the FT-IR spectrum is the intense absorption band corresponding to the carbonyl stretching vibration of the acid chloride. This band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

Aryl (C=C) Stretches: The presence of the biphenyl system gives rise to several absorption bands in the 1450-1600 cm⁻¹ region, corresponding to carbon-carbon stretching vibrations within the aromatic rings.

Aryl C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic rings are observed as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group appear as sharper bands just below 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern of the aromatic rings can often be inferred from the strong out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acid Chloride) | 1770 - 1815 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Weak |

| C-H (Aliphatic) | 2850 - 2975 | Medium |

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for the characterization of this compound, providing essential information on its molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass with high precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, effectively distinguishing it from other compounds with the same nominal mass. nih.gov

For this compound (C₁₅H₁₃ClO), HRMS can confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high accuracy, typically within a few parts per million (ppm), provides a high degree of confidence in the compound's identity. escholarship.org This technique is crucial for confirming the successful synthesis of the target molecule and for its identification in complex mixtures. rsc.org

The table below shows the calculated theoretical exact masses for the molecular ion and a key fragment of this compound, which can be verified using HRMS.

| Ion | Elemental Composition | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₅H₁₃³⁵Cl¹⁶O | 244.0628 |

| [M]⁺ | C₁₅H₁₃³⁷Cl¹⁶O | 246.0598 |

| [M-Cl]⁺ | C₁₅H₁₃¹⁶O | 209.0966 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural characteristics of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion ([M]⁺) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. uvic.ca This process provides valuable insights into the molecule's connectivity and functional groups. gre.ac.ukresearchgate.net

The fragmentation of this compound is expected to follow pathways characteristic of aroyl chlorides and biphenyl compounds. nih.govresearchgate.net Key fragmentation steps likely include:

α-Cleavage: The initial and most favorable fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•), resulting in a highly stable 4'-ethylbiphenyl-4-ylium ion. This acylium ion is a prominent peak in the spectrum.

Decarbonylation: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common fragmentation pathway for carbonyl compounds. libretexts.orgnih.gov This leads to the formation of the 4'-ethylbiphenyl cation.

Benzylic Cleavage: Fragmentation can also occur at the ethyl group, involving the loss of a methyl radical (•CH₃) to form a stabilized secondary carbocation.

Systematic investigation of these fragmentation pathways using HRMS/MS allows for the precise determination of the elemental composition of each fragment ion, further confirming the proposed fragmentation mechanisms. nih.gov

The table below outlines the proposed major fragment ions for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion | Fragment m/z (Nominal) |

| 244 | Loss of Cl• | [C₁₅H₁₃O]⁺ | 209 |

| 209 | Loss of CO | [C₁₄H₁₃]⁺ | 181 |

| 181 | Loss of •CH₃ | [C₁₃H₁₀]⁺ | 166 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and the torsional angle between the two phenyl rings, which is a critical conformational feature of biphenyl derivatives. researchgate.net

The conformation of substituted biphenyls in the crystalline state is a balance between intramolecular steric effects and intermolecular packing forces. researchgate.net For this compound, steric hindrance between the ortho-hydrogens of the two rings favors a non-planar, twisted conformation. tandfonline.com However, crystal packing forces, such as π-π stacking or other non-covalent interactions, can significantly influence the dihedral angle, sometimes leading to a more planar structure than what is observed in solution or the gas phase. researchgate.net

Analysis of the crystal structure would reveal key parameters, including:

The dihedral angle between the planes of the two phenyl rings.

The planarity of the carbonyl chloride group relative to its attached phenyl ring.

Intermolecular interactions (e.g., C-H···O, C-H···π) that dictate the crystal packing arrangement. weizmann.ac.il

This structural information is vital for understanding the material's physical properties and for computational modeling studies. nih.gov

The following table presents typical crystallographic parameters that would be determined for this compound, based on known structures of similar biphenyl compounds.

| Parameter | Description | Expected Value/Observation |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined by analysis. |

| Space Group | The symmetry group of the crystal. | To be determined by analysis. |

| Dihedral Angle | The angle between the two phenyl rings. | Typically non-zero due to steric hindrance. |

| C-C Bond Length (inter-ring) | The length of the single bond connecting the two rings. | ~1.49 Å |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.20 Å |

| C-Cl Bond Length | The length of the carbonyl chloride single bond. | ~1.78 Å |

Advanced Spectroscopic Methods for Isotopic Labeling Studies (e.g., Molecular Rotational Resonance Spectroscopy for Deuterated Analogs)

Isotopic labeling is a powerful technique used to probe reaction mechanisms, metabolic pathways, and detailed molecular structures. mdpi.comnih.gov In the context of this compound, selective isotopic substitution (e.g., with Deuterium (B1214612), ¹³C, or ¹⁸O) can provide insights that are inaccessible with the natural abundance isotopologues.

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that can determine molecular structures with exceptional precision. arxiv.org When applied to isotopically labeled analogs of this compound, such as its deuterated forms, MRR can be used to:

Determine a precise molecular structure: By analyzing the rotational spectra of several isotopologues, the coordinates of the substituted atoms can be determined with high accuracy, leading to a detailed experimental structure. nih.gov

Probe internal dynamics: The technique is highly sensitive to the torsional potential around the biphenyl C-C bond. Studying deuterated analogs can help refine the understanding of the rotational barrier and the equilibrium dihedral angle in the gas phase. arxiv.org

Distinguish between conformers: If different stable conformers exist, MRR can identify and characterize each one based on their unique rotational spectra.

For example, synthesizing a deuterated analog where specific hydrogens on one or both of the phenyl rings are replaced with deuterium would result in a different set of rotational constants. Analyzing these changes allows for the precise location of those atoms to be determined, providing unambiguous structural data. nih.gov This approach offers a complementary, gas-phase perspective to the solid-state information obtained from X-ray crystallography.

Applications of 4 Ethylbiphenyl 4 Carbonyl Chloride in Fine Chemical Synthesis

Strategic Intermediate in the Synthesis of Functionally Substituted Biphenyls

The primary utility of 4'-Ethylbiphenyl-4-carbonyl chloride lies in its role as a strategic intermediate for introducing the 4'-ethylbiphenyl-4-carbonyl moiety into larger molecules. The acyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity allows for the straightforward synthesis of a diverse family of functionally substituted biphenyls.

For instance, through reaction with amines, it forms corresponding amides. Similarly, reaction with alcohols and phenols yields esters, and Friedel-Crafts acylation reactions with aromatic compounds produce ketones. This versatility allows chemists to append the biphenyl (B1667301) core to various molecular fragments, tailoring the final product for specific applications. Research on the parent compound, biphenyl-4-carbonyl chloride, has demonstrated its use in preparing complex heterocyclic systems such as azetidinones by reacting with substituted benzylidene-hydrazides in the presence of a base. researchgate.net This highlights the potential of its ethyl-substituted counterpart in similar synthetic strategies.

The synthesis of various 4'-substituted biphenyl-4-carboxylic acids and their derivatives is a significant area of research, as these compounds serve as precursors for pharmacologically active molecules and liquid crystals. researchgate.netrsc.org The ethyl group in the 4'-position of the biphenyl structure can influence properties such as solubility, crystal packing, and biological activity, making this compound a valuable starting material for creating novel chemical entities.

Building Block for the Development of Non-Peptide Scaffolds in Pharmaceutical Research

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous marketed drugs and biologically active compounds. rsc.orgmdpi.com Its rigid nature provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets like enzymes and receptors. This compound serves as a key building block for incorporating this valuable scaffold into non-peptide drug candidates.

The synthesis of biaryl compounds is crucial for drug discovery, and reagents like this compound provide a direct route to introduce the biphenyl core. rsc.org Biphenyl derivatives have shown a wide range of medicinal activities, including anticancer, anti-inflammatory, and analgesic properties. researchgate.net The ability to easily form amide or ester linkages allows for the connection of the 4'-ethylbiphenyl unit to other pharmacophores, enabling the exploration of new chemical space in the search for novel therapeutics. For example, diphenyl acrylonitrile (B1666552) derivatives have been investigated for their ability to promote hippocampal neurogenesis, showcasing the biphenyl framework's relevance in developing treatments for neurodegenerative disorders. nih.gov

Precursor for Advanced Materials (e.g., Organic Light-Emitting Diodes)

The unique photophysical and electronic properties of the biphenyl unit make it an attractive component for advanced materials. Biphenyl derivatives are widely used in the development of liquid crystals, organic semiconductors, and materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The rigid, conjugated structure of the biphenyl core facilitates charge transport and can be tuned to emit light at specific wavelengths.

Substituted biphenyls are integral to the design of hole-transporting materials (HTMs) and emissive layers in OLEDs. elsevierpure.comroyalsocietypublishing.org The introduction of substituents, such as the ethyl group on this compound, allows for the fine-tuning of material properties like thermal stability, solubility, and energy levels (HOMO/LUMO). royalsocietypublishing.org For example, studies have shown that novel fluorinated distyrylarylene compounds based on a biphenyl core can exhibit pure blue light emission in OLED devices. researchgate.net By reacting this compound with appropriate amines or alcohols that possess complementary electronic properties, novel materials for optoelectronic applications can be synthesized. The biphenyl core has been successfully used to create bipolar host materials for high-efficiency blue phosphorescent OLEDs. acs.org

Utility in the Construction of Functionalized Biaryl Systems for Diverse Research Purposes

Beyond specific applications in medicine and materials, this compound is a valuable tool for constructing a wide range of functionalized biaryl systems for general research. The reliable reactivity of the acyl chloride group enables its use in creating molecular probes, ligands for catalysis, and novel chemical architectures.

The synthesis of biaryl systems is a cornerstone of modern organic chemistry, with numerous methods developed for their construction, including transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgfrontiersin.orggoogle.com this compound provides a complementary approach, where a pre-formed, functionalized biphenyl is introduced into a target molecule. This can be particularly advantageous for building complex structures where direct cross-coupling might be challenging due to incompatible functional groups. For instance, it can be used to synthesize biaryl sulfonamides, which are known for their applications in pharmaceuticals and agrochemicals. nih.gov The creation of esters derived from biphenyl-4-carboxylic acid has also been explored for their potential antifungal activity, demonstrating the broad utility of this class of compounds. jocpr.com

Interactive Data Tables

Table 1: Chemical Properties of a Representative Biphenyl Acyl Chloride

This table provides data for the parent compound, Biphenyl-4-carbonyl chloride, as a reference. The 4'-ethyl substitution would slightly alter these values.

| Property | Value | Source |

| Chemical Formula | C₁₃H₉ClO | sigmaaldrich.com |

| Molecular Weight | 216.66 g/mol | sigmaaldrich.com |

| Appearance | Solid | - |

| Melting Point | 110-112 °C | sigmaaldrich.com |

| CAS Number | 14002-51-8 | sigmaaldrich.com |

Table 2: Summary of Applications

| Application Area | Specific Use | Relevant Scaffolds/Products |

| Fine Chemical Synthesis | Strategic Intermediate | Amides, Esters, Ketones, Heterocycles researchgate.net |

| Pharmaceutical Research | Non-Peptide Scaffolds | Anticancer, Anti-inflammatory agents researchgate.net |

| Advanced Materials | Precursor for OLEDs | Hole-Transporting Materials, Emitters elsevierpure.comacs.org |

| Diverse Research | Construction of Biaryl Systems | Molecular Probes, Catalytic Ligands, Agrochemicals nih.gov |

Future Research Directions and Unexplored Reactivity

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The introduction of chirality into biphenyl (B1667301) structures can lead to materials with unique optical properties and pharmacologically active compounds with enhanced specificity. A significant future research direction lies in the development of asymmetric synthetic routes to chiral derivatives starting from 4'-Ethylbiphenyl-4-carbonyl chloride.

One promising avenue is the catalytic asymmetric reduction of the carbonyl group to a chiral alcohol. This transformation could be achieved using various chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through biocatalysis employing engineered enzymes. The resulting chiral alcohol would be a valuable building block for the synthesis of chiral liquid crystals and other optically active materials. researchgate.netbeilstein-journals.orgmdpi.com

Furthermore, the carbonyl chloride functionality can be used to introduce chiral auxiliaries, which can direct subsequent stereoselective transformations on the biphenyl core or the ethyl substituent. After the desired chiral modifications, the auxiliary can be cleaved, yielding enantiomerically enriched products. The development of efficient and recyclable chiral auxiliaries for this purpose is an area ripe for exploration.

The synthesis of atropisomeric biphenyls, where restricted rotation around the biphenyl bond leads to axial chirality, is another important area. While this compound itself is not sterically hindered enough to exhibit atropisomerism, it can serve as a precursor. Future research could focus on introducing bulky substituents at the ortho positions of the biphenyl rings through reactions involving the carbonyl group, thereby creating the necessary steric hindrance for atropisomerism. rsc.orgresearchgate.net

Table 1: Potential Asymmetric Transformations of this compound

| Transformation | Potential Method | Chiral Product | Potential Application |

| Asymmetric Carbonyl Reduction | Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) | (R/S)- (4'-ethyl-[1,1'-biphenyl]-4-yl)methanol | Chiral liquid crystals, pharmaceutical intermediates |

| Diastereoselective Addition | Reaction with chiral nucleophiles or in the presence of chiral ligands | Diastereomerically enriched alcohols or other adducts | Precursors for enantiomerically pure compounds |

| Derivatization for Atropisomerism | Introduction of bulky ortho-substituents | Axially chiral biphenyl derivatives | Chiral ligands for asymmetric catalysis, chiral materials |

Exploration of Novel Organometallic Coupling Reactions at the Biphenyl Core

The biphenyl core of this compound offers multiple sites for further functionalization through organometallic coupling reactions. While established methods like Suzuki-Miyaura, Negishi, and Heck couplings are foundational for biphenyl synthesis, future research will likely focus on novel and more efficient ways to modify the existing biphenyl structure. organic-chemistry.orgwikipedia.orgnih.govpressbooks.publibretexts.org

The exploration of C-H activation reactions on the biphenyl rings represents a significant frontier. Directing groups, potentially derived from the carbonyl chloride functionality, could be employed to achieve site-selective C-H functionalization, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. This atom-economical approach is highly desirable for streamlining synthetic routes.

Furthermore, the development of novel catalysts for cross-coupling reactions involving the carbonyl chloride group itself is a promising area. For instance, decarbonylative coupling reactions could allow for the direct introduction of various functional groups in place of the carbonyl chloride, providing a new disconnection approach for the synthesis of complex biphenyl derivatives.

The application of photoredox catalysis in conjunction with organometallic coupling reactions could also open up new avenues for the functionalization of the biphenyl core under mild conditions. researchgate.netnih.gov These methods could enable transformations that are not accessible through traditional thermal catalysis.

Table 2: Potential Organometallic Coupling Reactions for Functionalizing the Biphenyl Core

| Reaction Type | Potential Substrate Position | Potential Coupling Partner | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl-H (via C-H activation) | Arylboronic acids | Palladium or Nickel catalysts |

| Negishi Coupling | Aryl-H (via C-H activation) | Organozinc reagents | Palladium or Nickel catalysts |

| Heck Reaction | Aryl-H (via C-H activation) | Alkenes | Palladium catalysts |

| Decarbonylative Coupling | Carbonyl chloride position | Various nucleophiles | Rhodium or Palladium catalysts |

Integration with Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies in both academia and industry. nih.govuniroma1.itresearchgate.netgcande.org Future research on the synthesis and reactions of this compound will undoubtedly focus on the integration of sustainable and green methodologies.

A key area for improvement is the development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, replacing traditional volatile organic compounds. psu.edu The use of phase-transfer catalysis or surfactant-mediated catalysis could facilitate reactions in aqueous media.

The development of highly active and recyclable catalysts is another cornerstone of green chemistry. For the synthesis of the biphenyl scaffold itself, research into heterogeneous catalysts or catalysts immobilized on solid supports could lead to more sustainable processes with easier product purification and catalyst reuse. Similarly, for reactions involving the carbonyl chloride, the use of solid acid or base catalysts could replace hazardous and corrosive reagents.

Energy efficiency is also a critical aspect of green chemistry. The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processes. These technologies also offer better control over reaction parameters, potentially leading to higher yields and purities. uniroma1.it

Computational Design and Prediction of Novel Reactivity and Potential Applications

Computational chemistry offers powerful tools for understanding and predicting the reactivity and properties of molecules, thereby guiding experimental research. researchgate.net Future investigations into this compound will likely benefit from a synergistic approach combining computational design and experimental validation.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure and reactivity of the molecule. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and rationalize observed stereoselectivities. For instance, computational studies could aid in the design of new chiral catalysts for the asymmetric reduction of the carbonyl group by modeling the transition states of the catalytic cycle.

Molecular modeling can also be employed to predict the properties of novel derivatives of this compound. For example, the liquid crystalline properties of potential chiral derivatives can be simulated, allowing for the in-silico screening of candidates before their synthesis. Similarly, the binding of potential drug candidates derived from this scaffold to biological targets can be modeled to predict their pharmacological activity.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. By training algorithms on existing experimental data, it may be possible to predict the outcomes of unknown reactions or to identify novel applications for compounds like this compound.

Table 3: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways |

| Molecular Dynamics (MD) | Simulation of liquid crystal phases | Phase behavior, helical twisting power |

| Docking Studies | Prediction of biological activity | Binding affinities to protein targets |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of structure with properties | Prediction of physical or biological properties of new derivatives |

Q & A

Q. What is the standard synthetic route for preparing 4'-Ethylbiphenyl-4-carbonyl chloride, and how is reaction progress monitored?

The compound is typically synthesized via refluxing 4'-Ethylbiphenyl-4-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is monitored using thin-layer chromatography (TLC) with a solvent system of n-hexane:ethyl acetate (8:2) to confirm complete conversion. Excess SOCl₂ is removed under vacuum, and the crude product is purified via solvent evaporation . This method ensures high yield and avoids side reactions common in acyl chloride synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the biphenyl backbone and ethyl substituent.

- FT-IR to identify the carbonyl chloride peak (~1770–1810 cm⁻¹).

- Melting point analysis (mp ~110–112°C, similar to structurally analogous biphenylcarbonyl chlorides ). Discrepancies in melting points between batches may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Solvent choice : Use dry toluene or dichloromethane to suppress hydrolysis.

- Catalytic additives : Trace dimethylformamide (DMF) accelerates SOCl₂-mediated reactions.

- Temperature control : Maintain reflux at 70–80°C to balance reaction rate and decomposition. Comparative studies using HPLC can quantify byproducts like unreacted carboxylic acid or hydrolyzed derivatives .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities such as residual carboxylic acid or chlorinated byproducts (e.g., from over-chlorination) require:

Q. How do structural modifications (e.g., ethyl substitution) influence reactivity in cross-coupling reactions?

The ethyl group at the 4'-position enhances steric hindrance, reducing nucleophilic attack rates at the carbonyl chloride. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 20–30% slower reaction rate compared to unsubstituted biphenylcarbonyl chlorides. Computational modeling (DFT) further correlates this with increased torsional strain in transition states .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Variations in mp (e.g., 110–112°C vs. 156–160°C for structurally similar acids ) often stem from:

- Polymorphism: Recrystallization from different solvents (e.g., ethanol vs. hexane) alters crystal packing.

- Purity: Impurities ≥2% can depress melting points. Mitigation strategies include differential scanning calorimetry (DSC) to assess purity and X-ray crystallography to identify polymorphs .

Q. What methodological pitfalls lead to inconsistent yields in acyl chloride derivatization?

Common issues include:

- Moisture contamination : Hydrolysis to carboxylic acid reduces yields. Use of molecular sieves or inert atmospheres is critical.

- Incomplete activation : Insufficient SOCl₂ stoichiometry (<1.2 equivalents) leaves unreacted starting material. Yield optimization requires rigorous moisture control and real-time monitoring via in-situ IR .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry?

The compound serves as a key intermediate for:

- Amide bond formation : Coupling with amines to generate bioactive biphenylamides (e.g., kinase inhibitors).

- Prodrug synthesis : Ethyl substitution improves lipophilicity for enhanced blood-brain barrier penetration. Case studies highlight its use in synthesizing antitumor agents via Pd-catalyzed cross-coupling .

Q. How is this compound utilized in materials science?

Its rigid biphenyl core and reactive acyl chloride group enable:

- Polymer functionalization : Grafting onto polyesters or polyamides for UV-stable coatings.

- Liquid crystal precursors : Ethyl groups tune mesophase behavior in display technologies. Thermal gravimetric analysis (TGA) confirms stability up to 250°C, supporting high-temperature applications .

Methodological Best Practices

Q. What protocols ensure safe handling and storage?

- Storage : Under argon at –20°C in amber vials to prevent hydrolysis and photodegradation.

- Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects and irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.